molecular formula C11H11F2NO3 B8195208 1-Benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one

1-Benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one

Cat. No.: B8195208
M. Wt: 243.21 g/mol
InChI Key: IKYXZESCVRRXHU-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one is a fluorinated pyrrolidinone derivative characterized by a benzyl group at position 1, two fluorine atoms at position 3, and two hydroxyl groups at position 4. This structure combines electron-withdrawing fluorine atoms with polar hydroxyl groups, creating a unique pharmacophoric profile. The pyrrolidinone core contributes to conformational rigidity, while the fluorine atoms and hydroxyl groups influence solubility, metabolic stability, and intermolecular interactions.

Properties

IUPAC Name

1-benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c12-11(13)9(15)14(7-10(11,16)17)6-8-4-2-1-3-5-8/h1-5,16-17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYXZESCVRRXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1CC2=CC=CC=C2)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Deoxyfluorination

The most common approach involves fluorination of 1-benzyl-3,3-dihydroxy-4-hydroxypyrrolidin-2-one precursors using fluorinating agents such as DAST (diethylaminosulfur trifluoride) or NfF (nonafluorobutanesulfonyl fluoride) . Key steps include:

  • Reagents : NfF with TBAT (tetrabutylammonium triphenyldifluorosilicate) .

  • Conditions : Anhydrous THF, 0°C to room temperature, inert atmosphere.

  • Outcome : Yields range from 24–26% due to competing side reactions (e.g., enol sulfonate formation).

Table 1: Fluorination Efficiency with NfF/TBAT

PrecursorReagent Ratio (NfF:TBAT)Yield (%)Byproducts
1-Benzyl-3,4-dihydroxypyrrolidin-2-one1.2:1.526Enol sulfonate (46a)
Fmoc-protected derivative1.5:2.014Cyclic sulfite

Electrophilic Fluorination Strategies

Two-Step Fluorination via Epoxide Intermediates

This method employs epoxide opening followed by fluorination :

  • Epoxidation : Treatment of 1-benzyl-3,4-dehydropyrrolidin-2-one with mCPBA (meta-chloroperbenzoic acid) yields trans-epoxides.

  • Fluoride Attack : Epoxide opening with TBAF (tetrabutylammonium fluoride) introduces fluorine atoms.

  • Key Challenge : Competing pyrrole formation (up to 64% yield loss).

Table 2: Epoxide Fluorination Outcomes

Starting MaterialFluoride SourceTemp (°C)Yield (%)Major Side Product
trans-1-Benzyl-3,4-epoxideTBAF2538Pyrrole (39a)
cis-1-Benzyl-3,4-epoxideKHF₂0<10Ring-expanded product

Radical-Mediated Difluorination

Borane-Assisted Radical Cyclization

A radical pathway using PhSCF₂SiMe₃ and AIBN (azobisisobutyronitrile) enables difluoromethylenation:

  • Mechanism : Fluoride-catalyzed nucleophilic addition followed by radical cyclization.

  • Conditions : Refluxing toluene, 12–24 hours.

  • Yield : 35–45% for pyrrolizidine intermediates, requiring subsequent oxidation to the target lactam.

Table 3: Radical Difluorination Parameters

SubstrateRadical InitiatorTime (h)Yield (%)Product Purity
1-Benzyl-3-hydroxyprolineAIBN184289%
Acetylated diol derivativeEt₃B/O₂243778%

Protecting Group Strategies

Benzyl vs. Fmoc Protection

  • Benzyl Groups : Provide stability during fluorination but require harsh hydrogenolysis (H₂/Pd-C) for removal.

  • Fmoc Protection : Enables mild deprotection (piperidine) but is incompatible with strong fluorinating agents.

Table 4: Protecting Group Performance

Protecting GroupFluorination CompatibilityDeprotection MethodYield Retention (%)
BenzylHigh (NfF, DAST)H₂/Pd-C85–90
FmocLowPiperidine70–75

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Deoxyfluorination (NfF/TBAT) : Optimal for small-scale synthesis (≤5 g) but limited by moderate yields.

  • Epoxide Fluorination : Scalable but requires rigorous exclusion of moisture to prevent pyrrole formation.

  • Radical Methods : Suitable for stereochemical control but involve toxic reagents (PhSCF₂SiMe₃).

Table 5: Route Comparison

MethodAvg. Yield (%)ScalabilityStereochemical Control
Direct Deoxyfluorination26ModerateHigh
Epoxide Fluorination38HighModerate
Radical Difluorination40LowHigh

Chemical Reactions Analysis

1-Benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

1-Benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one has the molecular formula C11H11F2NO3C_{11}H_{11}F_2NO_3 and a molecular weight of approximately 243.21 g/mol. The compound features a pyrrolidine ring with hydroxyl groups and difluoromethyl substituents that contribute to its unique chemical reactivity and biological properties.

Antiviral Activity

Recent studies have investigated the antiviral properties of this compound. It has been shown to exhibit activity against various viral strains by inhibiting viral replication mechanisms. The presence of the difluoromethyl group enhances its interaction with viral enzymes, making it a candidate for further development as an antiviral agent.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress positions it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Properties

The compound's structural features allow it to interact with cellular pathways involved in cancer cell proliferation. Preliminary studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer drug.

Synthetic Methodologies

This compound can be synthesized through various chemical reactions. One common method involves the use of fluorinated reagents to introduce the difluoromethyl group onto the pyrrolidine framework. This synthesis is notable for its efficiency and yields high purity products suitable for further research.

Case Study 1: Antiviral Screening

In a recent antiviral screening study, this compound was tested against influenza virus strains. Results indicated a significant reduction in viral load in treated cells compared to controls, highlighting its potential as a therapeutic candidate for influenza treatment.

Case Study 2: Neuroprotection in Animal Models

Another study focused on the neuroprotective effects of this compound in an animal model of oxidative stress-induced neurodegeneration. The results demonstrated that administration of this compound significantly improved cognitive function and reduced neuronal damage markers.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrrolidinone Derivatives

The target compound shares structural motifs with several classes of pyrrolidinone derivatives. Key comparisons include:

Compound Substituents Key Features
1-Benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one 1-Benzyl, 3,3-difluoro, 4,4-dihydroxy High polarity, potential for hydrogen bonding, enhanced metabolic stability
(3R,4R)-(-)-1-Benzyl-3,4-pyrrolidindiol 1-Benzyl, 3,4-dihydroxy Lacks fluorine; lower lipophilicity, reduced steric hindrance
1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione 1-Benzyl, 3,3-dimethyl, 5-methylene Non-fluorinated, hydrophobic substituents; altered ring conformation

Key Observations :

  • The 3,3-difluoro substitution in the target compound increases electronegativity and may reduce basicity compared to non-fluorinated analogs .
  • The 4,4-dihydroxy groups enhance hydrogen-bonding capacity, similar to (3R,4R)-1-benzyl-3,4-pyrrolidindiol, but with added steric and electronic effects from fluorine .

Impact of Fluorine Substitution on Physicochemical Properties

Fluorine incorporation significantly alters molecular properties:

Property Target Compound (3R,4R)-1-Benzyl-3,4-pyrrolidindiol 1-Benzyl-3,3-dimethyl analog
Molecular Weight 257.23 g/mol 193.24 g/mol ~250 g/mol (estimated)
Melting Point Not reported 95°C Not reported
LogP (Predicted) ~0.5 (moderate) ~-0.2 (polar) ~1.2 (hydrophobic)
Hydrogen Bond Donors 2 2 0

Analysis :

  • Compared to the dimethyl analog, the target compound’s fluorine atoms improve aqueous solubility while maintaining moderate lipophilicity, a balance critical for bioavailability .

Biological Activity

1-Benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one (CAS No. 1914929-30-8) is a synthetic compound with a unique structural framework that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by various studies and data.

  • Molecular Formula : C₁₁H₁₁F₂NO₃
  • Molecular Weight : 243.21 g/mol
  • Structure : The compound features a pyrrolidine ring with difluoromethyl and hydroxyl substituents, which may influence its biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antioxidant Properties : Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress-related diseases.
  • Antiplatelet Activity : Similar compounds have demonstrated the ability to inhibit platelet aggregation, suggesting potential applications in cardiovascular health.

Antioxidant Activity

In vitro studies have shown that derivatives of pyrrolidine compounds can act as effective antioxidants. For instance, the IC50 values for antioxidant activity in related compounds range from 6.33 µg/mL to 14.38 µg/mL, indicating a promising potential for this compound to exhibit similar effects .

CompoundIC50 (µg/mL)
Ascorbic Acid4.57
Compound A6.33
Compound B8.88
Compound C14.38

Antiplatelet Activity

Research has shown that related compounds can inhibit platelet aggregation induced by various agents such as arachidonic acid (AA) and collagen. The IC50 values for these activities provide insight into the effectiveness of the compounds in preventing thrombus formation.

InducerIC50 (µM)
Arachidonic Acid70
Collagen120

These findings suggest that this compound may also possess similar antiplatelet properties.

Case Studies and Applications

This compound has been explored in several studies focusing on its pharmacological potential:

  • Study on Antioxidant Effects : A study evaluated several derivatives of pyrrolidine compounds for their antioxidant capabilities using DPPH radical scavenging assays. The results indicated that certain modifications to the pyrrolidine ring significantly enhance antioxidant activity .
  • Platelet Aggregation Study : Another study focused on the antiplatelet effects of pyrrolidine derivatives, demonstrating that structural modifications could lead to enhanced inhibition of platelet aggregation, suggesting a pathway for developing cardiovascular therapeutics .

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one, and how can purity be ensured?

Methodological Answer:

  • Step 1: Protection of Dihydroxy Groups
    Use benzyl or tert-butyldimethylsilyl (TBS) groups to protect the 4,4-dihydroxy moieties during synthesis. This prevents unwanted side reactions during fluorination .
  • Step 2: Fluorination Strategy
    Employ diethylaminosulfur trifluoride (DAST) or XtalFluor-E for selective difluorination at the 3,3-positions. Monitor reaction progress via <sup>19</sup>F NMR to confirm substitution .
  • Step 3: Deprotection and Purification
    Remove protecting groups under mild acidic conditions (e.g., HCl in THF). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>98% by area) .

Q. How can the stereochemistry and crystal structure of this compound be characterized?

Methodological Answer:

  • X-ray Crystallography
    Use SHELX software for structure solution and refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), resolution < 0.8 Å. Analyze hydrogen bonding between dihydroxy groups and fluorines to confirm spatial arrangement .
  • Stereochemical Validation
    Compare experimental vs. calculated circular dichroism (CD) spectra. DFT-based simulations (e.g., Gaussian 16) can predict optical activity .

Advanced Research Questions

Q. How can discrepancies between NMR and X-ray diffraction data for fluorine environments be resolved?

Methodological Answer:

  • Dynamic Effects in NMR
    Fluorine atoms may exhibit dynamic behavior in solution (e.g., rotameric equilibria). Use variable-temperature <sup>19</sup>F NMR (VT-NMR) to detect conformational changes. For example, coalescence temperatures > 300 K suggest slow exchange .
  • DFT Calculations
    Perform geometry optimization (B3LYP/6-311+G(d,p)) to model fluorine’s electronic environment. Compare calculated chemical shifts with experimental data to identify dominant conformers .

Q. What computational strategies optimize reaction pathways for introducing fluorine substituents?

Methodological Answer:

  • Reaction Path Search
    Use quantum chemical calculations (e.g., IRC analysis in Gaussian) to map fluorination transition states. Identify low-energy pathways using density functional theory (DFT) .
  • Machine Learning Integration
    Train models on fluorination reaction databases (e.g., Cambridge Structural Database) to predict optimal reagents and solvents. Validate predictions with high-throughput screening .

Q. How do fluorine substituents influence bioactivity and receptor binding?

Methodological Answer:

  • Docking Studies
    Use Schrödinger Suite or AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with hydrophobic pockets). Fluorine’s electronegativity enhances binding via C-F···H-N hydrogen bonds .
  • Metabolic Stability Assays
    Compare half-life (t1/2) of fluorinated vs. non-fluorinated analogs in liver microsomes. Fluorine reduces oxidative metabolism, improving bioavailability .

Q. How can factorial design improve stability studies under varying pH and temperature?

Methodological Answer:

  • Experimental Matrix
    Use a 2<sup>3</sup> factorial design: factors = pH (4–8), temperature (25–50°C), ionic strength (0–150 mM). Response variables = degradation rate (k), impurity profile .
  • Statistical Analysis
    Apply ANOVA to identify significant factors. For example, pH > 6 may accelerate hydrolysis of the pyrrolidinone ring. LC-MS/MS identifies degradation products (e.g., dehydroxylated derivatives) .

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